molecular formula C22H17ClN2OS B11349472 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide

Cat. No.: B11349472
M. Wt: 392.9 g/mol
InChI Key: NANLOWCRCQJQOC-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and chlorophenyl groups. One common synthetic route includes the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine to form the intermediate 2-(4-chlorophenyl)-1,3-thiazol-4-yl ethylamine. This intermediate is then reacted with naphthalene-1-carboxylic acid to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death . In cancer cells, the compound may induce apoptosis by interfering with cell signaling pathways .

Properties

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H17ClN2OS/c23-17-10-8-16(9-11-17)22-25-18(14-27-22)12-13-24-21(26)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,14H,12-13H2,(H,24,26)

InChI Key

NANLOWCRCQJQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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